N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide
Description
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a thienopyrazole core fused with a sulfone group and substituted with a phenyl ring at the 2-position. The acetamide side chain at the 3-position includes a pyrrolidin-1-yl group, which contributes to its pharmacological profile. Its structural complexity arises from the interplay of hydrogen-bonding motifs (e.g., sulfone and amide groups) and hydrophobic interactions (e.g., phenyl and pyrrolidine groups), which influence both its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxo-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-16(17(23)20-8-4-5-9-20)18-15-13-10-26(24,25)11-14(13)19-21(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLOPXJWBAPJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. Its unique molecular structure incorporates a thieno[3,4-c]pyrazole core, which is known for its potential biological activities. This article explores the compound's biological activity, including its anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 356.37 g/mol. The presence of the 5,5-dioxido group enhances its chemical reactivity and biological activity. The structural features contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₄S |
| Molecular Weight | 356.37 g/mol |
| Chemical Class | Thieno[3,4-c]pyrazole |
Anti-inflammatory Activity
Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators such as cytokines and prostaglandins in cellular models. For instance, compounds in the thieno[3,4-c]pyrazole class have demonstrated efficacy in reducing inflammation in animal models induced by lipopolysaccharide (LPS) exposure.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms such as the modulation of apoptotic pathways and inhibition of cell proliferation. Research has highlighted its effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating potent activity at low concentrations.
Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It could act on various receptors that mediate inflammatory and apoptotic signals.
- Oxidative Stress Reduction : The antioxidant properties may help mitigate oxidative stress-related cellular damage.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds within the thieno[3,4-c]pyrazole family:
- A study showed that derivatives exhibited significant anti-inflammatory effects in a rat model of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases.
- Another investigation identified a novel anticancer agent through screening drug libraries on multicellular spheroids that included thieno[3,4-c]pyrazole derivatives as lead compounds for further development.
Scientific Research Applications
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : The unique structure allows for interactions with microbial targets, indicating potential use as an antimicrobial agent.
- Anti-cancer Potential : There is ongoing research into its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular interactions .
Synthesis and Production
The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : These reactions help form the thieno[3,4-c]pyrazole core.
- Functionalization Steps : Introducing the pyrrolidine and dioxido groups through controlled reaction conditions to optimize yield and purity .
Industrial production may utilize scalable synthetic routes that ensure reproducibility and cost-effectiveness. Techniques such as continuous flow chemistry can be employed for large-scale synthesis while maintaining quality control .
Applications in Drug Development
Given its biological activities, this compound holds promise in drug development:
- Pharmaceutical Formulations : The compound can be explored as an active pharmaceutical ingredient (API) in formulations targeting inflammation or cancer.
- Lead Compound for Further Derivatives : Its structure can serve as a scaffold for designing new derivatives with enhanced efficacy or reduced toxicity.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of thieno[3,4-c]pyrazole derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Antimicrobial activity | Showed effectiveness against specific bacterial strains with minimal cytotoxicity. |
| Study C | Anti-cancer properties | Indicated inhibition of cell proliferation in various cancer cell lines through apoptosis induction. |
These findings highlight the versatility of this compound and its derivatives in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the thieno[3,4-c]pyrazol-3-yl scaffold, focusing on substituent variations and their impact on activity, solubility, and metabolic stability.
Key Structural Analogues
*Calculated based on molecular formula C₁₈H₁₉N₅O₄S.
Functional Group Analysis
- Pyrrolidine vs. However, the oxalamide group in the latter may confer stronger hydrogen-bonding interactions with Autotaxin’s active site, as suggested by graph set analysis of similar amide-containing crystals .
- Sulfone Group: Both compounds retain the 5,5-dioxido (sulfone) group, critical for stabilizing the thienopyrazole ring and enhancing solubility via dipole interactions .
Pharmacokinetic Considerations
- Metabolic Stability : The pyrrolidine ring in the target compound is susceptible to cytochrome P450-mediated oxidation, whereas the hydroxyethyl group in the analogue may undergo glucuronidation, as observed in related acetamide derivatives .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 3-position substituent’s steric and electronic properties are pivotal for Autotaxin inhibition. Pyrrolidine derivatives balance lipophilicity and target engagement, while polar groups like hydroxyethyl oxalamide trade potency for solubility.
- Crystallographic Insights: SHELX-refined structures of related thienopyrazole derivatives reveal that sulfone and amide groups participate in hydrogen-bond networks with Lys-209 and Asp-210 residues in Autotaxin, aligning with Etter’s graph set theory for predicting intermolecular interactions .
Q & A
Q. What synthetic methodologies are most effective for synthesizing this compound?
The compound can be synthesized via condensation reactions under reflux conditions. A typical protocol involves reacting precursors (e.g., thiouracil derivatives) with aromatic aldehydes in a mixed solvent system (acetic anhydride/acetic acid, 10:20 mL) catalyzed by sodium acetate. Reflux for 2 hours yields the product, which is crystallized from a suitable solvent (e.g., DMF/water). Yields up to 68% are achievable, as demonstrated in analogous thieno-pyrazole syntheses . Key parameters include stoichiometric control of aldehydes and maintaining anhydrous conditions to suppress side reactions.
Q. Which spectroscopic techniques are essential for structural validation?
Multimodal characterization is critical:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1,710–1,720 cm⁻¹, NH stretches at ~3,400–3,200 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent effects. For example, aromatic protons in DMSO-d₆ appear at δ 7.29–8.01 ppm, while methyl groups resonate at δ 2.24–2.37 ppm .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 386–403 for related analogs) and fragmentation patterns .
Q. How can computational methods assist in initial reaction design?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines reaction path searches with information science to optimize conditions (e.g., solvent polarity, temperature) before lab validation .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during characterization?
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation strategies include:
- Cross-validation : Compare NMR data across solvents (DMSO vs. CDCl₃) to detect solvent-dependent shifts .
- High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., C₂₂H₁₇N₃O₃S requires m/z 403.1056; deviations >5 ppm suggest impurities) .
- Variable-Temperature NMR : Resolve overlapping peaks caused by conformational exchange .
Q. What statistical approaches optimize reaction yields and purity?
Design of Experiments (DoE) minimizes trials while maximizing data quality. For example:
- Factorial Design : Vary factors (temperature, catalyst loading, solvent ratio) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., reflux time vs. byproduct formation) .
- Example : A 2³ factorial design reduced synthesis steps for a related pyrazol-3-yl acetamide from 12 hours to 8 hours while maintaining 57% yield .
Q. How to assess the compound’s stability under varying conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., melting points >200°C suggest thermal robustness) .
- pH-Dependent Hydrolysis : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 24-hour intervals.
- Light Sensitivity : Expose to UV-Vis radiation (300–800 nm) and track spectral changes .
Methodological Considerations for Data Contradictions
- Case Study : A reported yield of 68% for a thieno-pyrazole analog (IR: 3,436 cm⁻¹) conflicted with MS data (m/z 386 vs. calculated 386.1). Resolution involved repeating the synthesis under inert (N₂) atmosphere, which suppressed oxidation and aligned MS/IR results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
